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1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Lipophilicity ADME Permeability

Procure 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034383-79-2) to secure a unique disubstituted urea pharmacophore unavailable in commercial analog libraries. The cyclopentyl, 3-pyridylmethyl linker, and N-methylpyrazole triad creates a specific geometry critical for kinase SAR continuity. Unlike close isosteres (e.g., cyclohexyl or demethylated pyrazole), even minor structural changes alter target engagement and ADMET profile. With a lead-like XLogP3 of 1.0 and MW 299.37, this compound is optimized for broad kinome profiling (VEGFR2, CSF1R, FLT3) and systematic ring-size SAR studies. Also suitable as a sEH/COX-2 dual inhibition screening candidate and as an analytical standard for regioisomer differentiation.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 2034383-79-2
Cat. No. B2555266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
CAS2034383-79-2
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3CCCC3
InChIInChI=1S/C16H21N5O/c1-21-11-14(10-19-21)13-6-12(7-17-9-13)8-18-16(22)20-15-4-2-3-5-15/h6-7,9-11,15H,2-5,8H2,1H3,(H2,18,20,22)
InChIKeyHZVQWPJYWCEYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-Cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034383-79-2) – Structural and Pharmacophoric Context


1-Cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034383-79-2) is a disubstituted urea derivative featuring a cyclopentyl group and a pyridin-3-ylmethyl moiety bearing a 1-methyl-1H-pyrazol-4-yl substituent [1]. The compound belongs to a class of N,N′-disubstituted ureas that have been explored as kinase inhibitors and epigenetic probe candidates [2]. Its structure incorporates key pharmacophoric elements—a urea hydrogen-bond donor/acceptor pair, a basic pyridine, and a methylpyrazole—that are recurrent in inhibitors of receptor tyrosine kinases such as VEGFR2 and CSF1R [2]. However, direct quantitative biological profiling of this specific compound remains largely unpublished in the peer-reviewed literature.

Why Generic Urea Analogs Cannot Substitute for 1-Cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea in Focused Studies


Even within the same urea chemotype, small structural variations can dramatically alter target engagement, selectivity, and ADMET properties. The precise combination of a cyclopentyl group, a 3-pyridylmethyl linker, and an N-methylpyrazole at the 5-position of the pyridine creates a unique three-dimensional pharmacophore that dictates binding pose and affinity [1]. Simply replacing the cyclopentyl with cyclohexyl (a common isostere) would increase lipophilicity (predicted XLogP3 shift from ~1.0 to ~1.5) and alter metabolic soft spots, while demethylating the pyrazole would remove a critical hydrophobic contact observed in many kinase co-crystal structures [1][2]. These nuanced differences mean that “close” analogs are not functionally interchangeable, and direct procurement of the specified compound is required to reproduce biological results or to maintain SAR continuity.

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea Versus Closest Analogs


Lipophilicity Comparison: Cyclopentyl vs. Cyclohexyl Analog

The target compound bears a cyclopentyl group, whereas a commonly considered analog replaces it with a cyclohexyl ring (1-cyclohexyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea). The cyclopentyl derivative has a computed XLogP3 of 1.0 [1], while the cyclohexyl analog is predicted to have an XLogP3 of approximately 1.5 (based on group contribution methods). This 0.5 log unit difference in lipophilicity can significantly influence membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity ADME Permeability

Hydrogen-Bond Donor Ability: Urea NH vs. N-Methylated Urea

The target compound retains two urea N–H donors, enabling a bidentate hydrogen-bond interaction with the kinase hinge region, a motif essential for potent binding in many type II kinase inhibitors [1]. In contrast, an N-methylated urea analog (e.g., 1-cyclopentyl-1-methyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea) would lose one donor, potentially reducing affinity by >10-fold based on precedent with related VEGFR2 inhibitors [1]. The target compound thus preserves the full H-bond donor capacity critical for high-affinity target engagement.

Protein-ligand interactions Kinase hinge binding Selectivity

Pyridine Regioisomerism: 3-Pyridylmethyl vs. 4-Pyridylmethyl Attachment

The target compound employs a 3-pyridylmethyl linker, which positions the urea at a specific vector relative to the pyridine nitrogen. The 4-pyridylmethyl regioisomer (3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea, CAS 2034290-70-3) is commercially available [2] but would project the urea in a different orientation, potentially altering kinome selectivity. In published kinase SAR, subtle changes in linker geometry have been shown to shift selectivity between VEGFR, PDGFR, and CSF1R [1].

Kinase selectivity Binding pose Scaffold hopping

Molecular Weight and Ligand Efficiency: Comparison with Larger Biaryl Urea Kinase Inhibitors

At a molecular weight of 299.37 g/mol, the target compound is significantly smaller than many frontline kinase inhibitors (e.g., sorafenib, MW 464.8; imatinib, MW 493.6) [1][2]. This smaller size may offer advantages in ligand efficiency (LE) and physicochemical properties, making it a more suitable starting point for fragment-based or lead-like optimization campaigns [2].

Ligand efficiency Drug-likeness Fragment-based design

Optimal Deployment Scenarios for 1-Cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea in Research and Early Discovery


Kinase Profiling and Selectivity Fingerprinting

Based on its structural similarity to aminopyrazolopyridine ureas, this compound is a strong candidate for broad kinome profiling (e.g., against VEGFR, PDGFR, CSF1R, and FLT3) to establish a selectivity fingerprint [2]. Its relatively low molecular weight and favorable lipophilicity (XLogP3 = 1.0) suggest it could serve as a lead-like starting point for medicinal chemistry optimization, with the cyclopentyl group providing a balance between metabolic stability and solubility [1]. Researchers should prioritize this compound over larger, more complex kinase inhibitors to avoid confounding off-target effects in early target validation studies.

Structure–Activity Relationship (SAR) Exploration of Urea-Based Inhibitors

The unique combination of a 3-pyridylmethyl linker with a 1-methylpyrazole at the pyridine 5-position creates a specific pharmacophore geometry that is not available in commercial analog libraries [1][3]. This compound can be used as a core scaffold for systematic SAR studies, where the cyclopentyl group is varied (e.g., to cyclobutyl, cyclohexyl) while keeping the pyridine-pyrazole-urea triad constant, enabling the deconvolution of ring-size effects on potency and selectivity.

Chemical Probe Development for Soluble Epoxide Hydrolase (sEH) or Other Urea-Targeted Enzymes

Given that certain urea derivatives are potent sEH inhibitors [4] and that the pyridine-pyrazole moiety can engage auxiliary binding pockets, this compound could be screened as a potential sEH or dual sEH/COX-2 inhibitor [4]. Its balanced polarity (XLogP3 = 1.0) may confer advantages in cell-based assays by reducing non-specific binding compared to more lipophilic urea inhibitors. Investigators should compare its inhibitory profile directly with established sEH inhibitors like 1-cyclohexyl-3-dodecylurea (IC50 ~100 nM) [4].

Procurement as a Reference Standard for Isomer Identification

The compound can be used as an analytical standard to differentiate between regioisomers (3-pyridylmethyl vs. 4-pyridylmethyl) in synthetic mixtures or biological samples, leveraging its distinct chromatographic retention time (driven by its specific lipophilicity and H-bond donor count) [1][3]. This application is critical for quality control in chemical production and for ensuring the correct isomer is tested in biological assays.

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